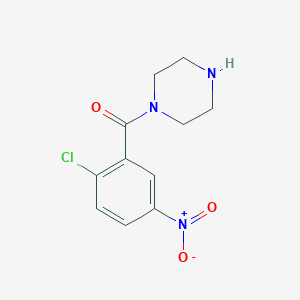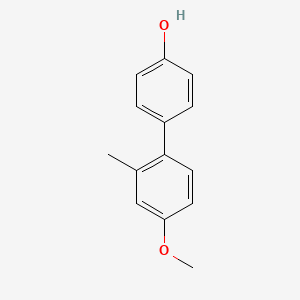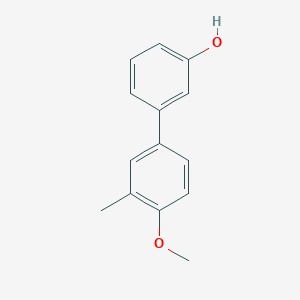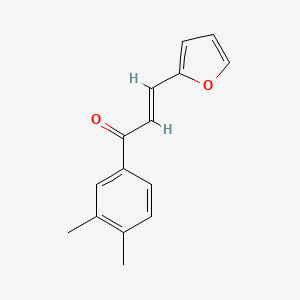
(2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as 2E-DMPF, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been studied for its ability to act as a fluorescent dye, as well as its potential to be used as a catalyst in a variety of reaction types.
Wissenschaftliche Forschungsanwendungen
2E-DMPF has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential use as a fluorescent dye, as well as its potential to be used as a catalyst in a variety of reaction types. Additionally, it has been studied for its potential to be used in the synthesis of other compounds, such as heterocycles and polymers.
Wirkmechanismus
The mechanism of action of 2E-DMPF is not fully understood. However, it is believed that the compound acts as a fluorescent dye due to its ability to absorb light and emit light at a different wavelength. This is due to the presence of a conjugated system in the molecule, which allows for the absorption of light at one wavelength and the emission of light at a different wavelength. Additionally, it is believed that the compound acts as a catalyst due to its ability to facilitate the reaction of a phosphonium ylide with an aldehyde or ketone.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-DMPF have not yet been fully studied. However, it is believed that the compound may have potential applications in the treatment of certain diseases, due to its potential to act as a fluorescent dye and a catalyst. Additionally, it is believed that the compound may have potential applications in the synthesis of other compounds, due to its ability to facilitate the reaction of a phosphonium ylide with an aldehyde or ketone.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2E-DMPF in laboratory experiments include its potential to act as a fluorescent dye and a catalyst, as well as its potential to be used in the synthesis of other compounds. Additionally, the compound is relatively easy to synthesize, making it an attractive option for laboratory experiments. However, there are some limitations to using 2E-DMPF in laboratory experiments. For example, the compound is not very stable in aqueous solutions, making it difficult to use in certain experiments. Additionally, the compound is not very soluble in organic solvents, making it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future directions for 2E-DMPF include further research into its potential applications in the treatment of certain diseases, as well as its potential to be used in the synthesis of other compounds. Additionally, further research into the mechanism of action of the compound may provide insight into its potential applications in various scientific research applications. Additionally, further research into the stability and solubility of the compound may provide insight into its potential applications in various laboratory experiments.
Synthesemethoden
2E-DMPF is synthesized through a process known as the Wittig reaction. This reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The Wittig reaction is a useful tool for the synthesis of a wide range of compounds, including 2E-DMPF. In the synthesis of 2E-DMPF, the phosphonium ylide is reacted with 3,4-dimethylphenylacetaldehyde and furan-2-ylacetaldehyde to form the desired product.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-6-13(10-12(11)2)15(16)8-7-14-4-3-9-17-14/h3-10H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGSZPUBNZLZQA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

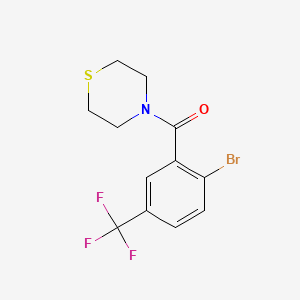

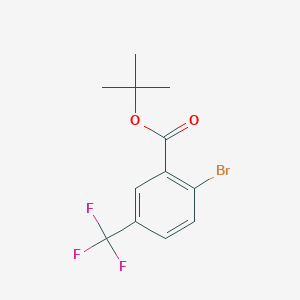
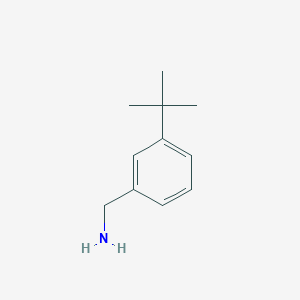
![(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356618.png)
![(1R,2R,3S,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356628.png)
![(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0 2,5]nonan-4-one](/img/structure/B6356637.png)

